molecular formula C12H9NO4S B10981324 1,3-Dioxo-1,3-dihydrospiro[indene-2,2'-[1,3]thiazolidine]-4'-carboxylic acid

1,3-Dioxo-1,3-dihydrospiro[indene-2,2'-[1,3]thiazolidine]-4'-carboxylic acid

Cat. No.: B10981324
M. Wt: 263.27 g/mol
InChI Key: DIMVCLYHJJRQHA-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid typically involves the reaction of indene derivatives with thiazolidine-4-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired spiro compound. For instance, a novel synthesis method involves the use of double carbanion cleavage under the action of alcohols, resulting in the formation of stable salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

1',3'-dioxospiro[1,3-thiazolidine-2,2'-indene]-4-carboxylic acid

InChI

InChI=1S/C12H9NO4S/c14-9-6-3-1-2-4-7(6)10(15)12(9)13-8(5-18-12)11(16)17/h1-4,8,13H,5H2,(H,16,17)

InChI Key

DIMVCLYHJJRQHA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2(S1)C(=O)C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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